molecular formula C16H12S2 B12524613 1,1'-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene CAS No. 671797-90-3

1,1'-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene

Cat. No.: B12524613
CAS No.: 671797-90-3
M. Wt: 268.4 g/mol
InChI Key: HPYALTRYPWGVSU-UHFFFAOYSA-N
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Description

1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene is an organic compound with the molecular formula C16H12S2. This compound is characterized by the presence of a buten-3-yne backbone with disulfide linkages connecting two benzene rings. It is a member of the enyne family, which includes compounds with both alkene and alkyne functionalities.

Preparation Methods

The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-buten-3-yne, which is then functionalized to introduce the disulfide linkages.

    Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium or platinum salts to facilitate the formation of the disulfide bonds.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can break the disulfide bonds, yielding thiol derivatives.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.

    Major Products: Major products include sulfoxides, sulfones, and thiol derivatives.

Scientific Research Applications

1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: The compound’s disulfide linkages make it a useful probe for studying redox processes in biological systems.

    Industry: Used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene involves:

    Molecular Targets: The compound can interact with thiol-containing proteins, modulating their activity through redox reactions.

    Pathways Involved: It can participate in redox signaling pathways, influencing cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene can be compared with other similar compounds:

    Similar Compounds: Compounds like 1,1’-(But-1-en-3-yne-1,4-diyl)dibenzene and 1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene) share structural similarities.

    Uniqueness: The presence of disulfide linkages in 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene makes it unique, providing distinct redox properties and reactivity.

This comprehensive overview highlights the significance of 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.

Properties

CAS No.

671797-90-3

Molecular Formula

C16H12S2

Molecular Weight

268.4 g/mol

IUPAC Name

4-phenylsulfanylbut-1-en-3-ynylsulfanylbenzene

InChI

InChI=1S/C16H12S2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-7,9-13H

InChI Key

HPYALTRYPWGVSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC=CC#CSC2=CC=CC=C2

Origin of Product

United States

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